2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol
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Overview
Description
2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol is a fluorinated aromatic compound that features a phenol group linked to a tetrafluoropyridine moiety. This compound is of interest due to its unique chemical properties imparted by the presence of multiple fluorine atoms, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol typically involves the nucleophilic substitution reaction of pentafluoropyridine with a phenol derivative. The reaction is carried out under basic conditions, often using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the selective substitution of the para-fluorine atom in pentafluoropyridine, yielding the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can participate in redox reactions, potentially forming quinones or other oxidized products.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and bases.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and bioavailability.
Industry: It can be used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can enhance binding affinity to target proteins by forming strong hydrogen bonds and dipole interactions. The phenol group can participate in redox reactions, potentially affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A precursor in the synthesis of 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol.
2,3,5,6-Tetrafluoro-4-methylpyridine: Another fluorinated pyridine derivative with similar reactivity.
Uniqueness
This compound is unique due to the presence of both a phenol group and a highly fluorinated pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H5F4NO2 |
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Molecular Weight |
259.16 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrafluoropyridin-4-yl)oxyphenol |
InChI |
InChI=1S/C11H5F4NO2/c12-7-9(8(13)11(15)16-10(7)14)18-6-4-2-1-3-5(6)17/h1-4,17H |
InChI Key |
SGLBAQXAQLLXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(C(=NC(=C2F)F)F)F |
Origin of Product |
United States |
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